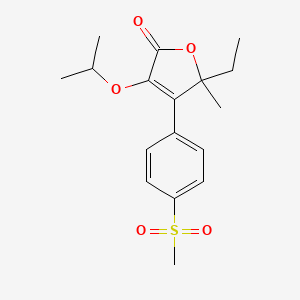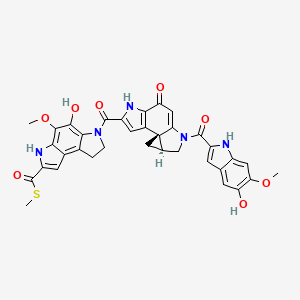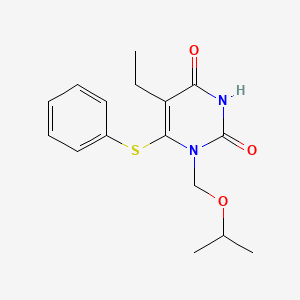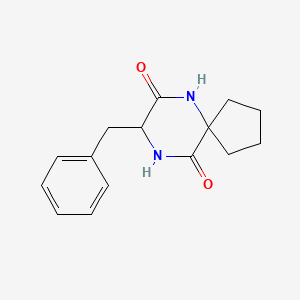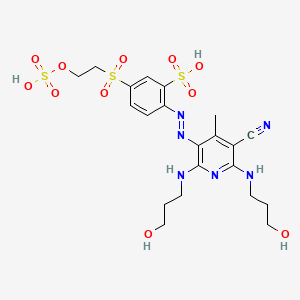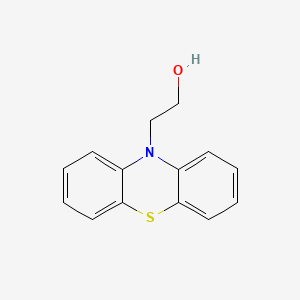
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo-pyridine core, which is often associated with biological activity, and a phenolic group that can contribute to its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo-pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the phenolic group: The phenolic group can be introduced via electrophilic aromatic substitution, using tert-butyl hydroquinone as a starting material.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazolo-pyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenolic or pyrazolo-pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrazolo-pyridine core.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and biological activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can scavenge free radicals, contributing to its antioxidant activity. The pyrazolo-pyridine core may interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-carboxylate: Similar structure but with a carboxylate group instead of a propionate group.
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-acetate: Similar structure but with an acetate group.
Uniqueness
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-propionate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity
Propriétés
Numéro CAS |
114335-22-7 |
|---|---|
Formule moléculaire |
C25H33N3O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
ethyl 3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]propanoate |
InChI |
InChI=1S/C25H33N3O3/c1-8-31-20(29)11-13-28-23-17(10-9-12-26-23)21(27-28)16-14-18(24(2,3)4)22(30)19(15-16)25(5,6)7/h9-10,12,14-15,30H,8,11,13H2,1-7H3 |
Clé InChI |
RMIBTLFWYXVPCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


